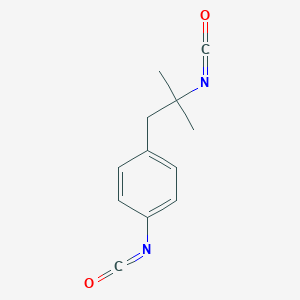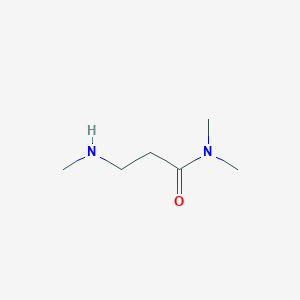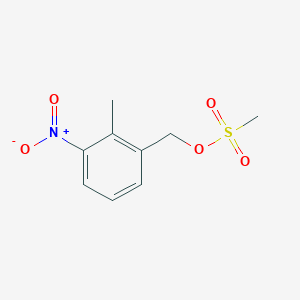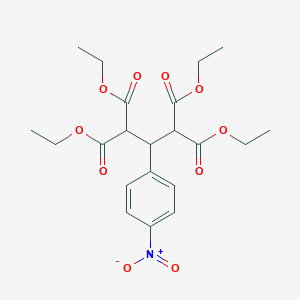
Propyl propane thiosulfonate
Descripción general
Descripción
Synthesis Analysis
Although PPTS can be found naturally in species of the genus Allium, it was synthesized chemically following the method described by Llana-Ruiz-Cabello et al .Molecular Structure Analysis
The molecular structure of PPTS is represented by the formula C3H7SO3Na. More detailed information about its structure can be found on various chemical databases .Chemical Reactions Analysis
PPTS has shown interesting antimicrobial properties and immunomodulatory effects in different experimental models . It has been used in studies to reduce potentially pathogenic Vibrio populations and increase body weight in European seabass juveniles . It has also been found to attenuate metabolic alterations in mice fed a high-fat diet through its anti-inflammatory and prebiotic properties .Physical And Chemical Properties Analysis
PPTS is a white crystalline solid that is soluble in water. It is sparingly soluble in water, moderately soluble in pentane, and soluble in toluene . Its specific gravity is between 1.119 and 1.123, and its refractive index is between 1.481 and 1.488 .Aplicaciones Científicas De Investigación
Applications in Animal Nutrition and Health
PTSO, an organosulfur compound, is acknowledged for its incorporation in animal feed due to its beneficial properties. It enhances feed palatability and exhibits notable antibacterial, anti-inflammatory, and antimethanogenic activities. These properties are not only beneficial for the health of the livestock but also contribute to the reduction of antibiotic residues in the environment, making PTSO a natural bioactive compound of interest (Cascajosa-Lira et al., 2021). Furthermore, the Allium-derived compound PTSO has shown promise in reducing metabolic alterations in mice fed a high-fat diet, attributing to its anti-inflammatory and prebiotic properties (Vezza et al., 2021).
Antimicrobial and Antifungal Properties
PTSO and its counterpart propyl-propane-thiosulfinate (PTS) have been studied for their antimicrobial and anti-candidiasis activities. They exhibit significant inhibitory effects on the growth of a variety of bacterial and yeast strains, highlighting their potential use in human therapy to combat antimicrobial-resistant pathogens (Sorlózano-Puerto et al., 2020).
Analytical Monitoring in Animal Feed
The accurate determination and monitoring of PTSO in animal feed are crucial for ensuring the safety and efficacy of this compound. Innovative analytical methods, such as reversed-phase liquid chromatography with UV detection and UHPLC-ESI-MS/MS, have been developed for this purpose. These methods offer sensitivity, specificity, and robustness, essential for routine laboratories to perform quantification and stability studies of PTSO in commercial feed (Abad et al., 2015; Abad et al., 2016).
Immunomodulatory and Anti-Inflammatory Effects
The potential of PTSO as a treatment option for inflammatory diseases like colitis has been explored. It exhibits antioxidant, anti-inflammatory, immunomodulatory, and antimicrobial properties. These attributes position PTSO as a potential candidate for mitigating inflammatory bowel diseases. In experimental models, PTSO has demonstrated significant intestinal anti-inflammatory activity, reducing the expression of pro-inflammatory mediators and improving intestinal epithelial barrier integrity (Vezza et al., 2019).
Impact on Rumen Microbial Fermentation
Research has also delved into the influence of PTSO on rumen microbial fermentation, highlighting its potential to modify ruminal fermentation in favor of a higher propionate molar proportion and a higher outflow of unsaturated fatty acids (Foskolos et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-propylsulfonylsulfanylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S2/c1-3-5-9-10(7,8)6-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIASSQOLAEHIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSS(=O)(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149584 | |
| Record name | Propyl propane thiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Cooked brown roasted aroma | |
| Record name | Propyl propane thiosulfonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1689/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water; moderately soluble in pentane; soluble in toluene, Moderately soluble (in ethanol) | |
| Record name | Propyl propane thiosulfonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1689/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.119-1.123 | |
| Record name | Propyl propane thiosulfonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1689/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Propyl propane thiosulfonate | |
CAS RN |
1113-13-9 | |
| Record name | S-Propyl propanethiosulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl propane thiosulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl propane thiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPYL PROPANE THIOSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5E892YJGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)
![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)


![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)


![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)




